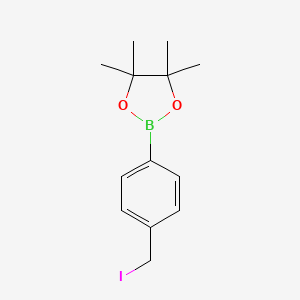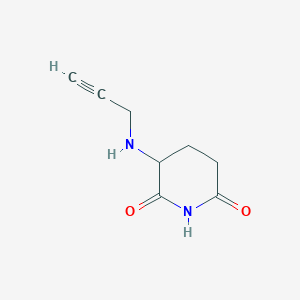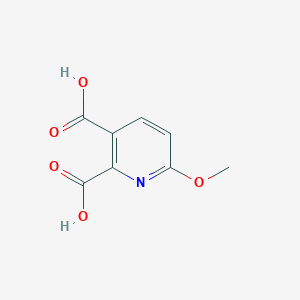
6-Methoxypyridine-2,3-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxypyridine-2,3-dicarboxylic acid is a heterocyclic organic compound with the molecular formula C8H7NO5 It is a derivative of pyridine, characterized by the presence of methoxy and carboxylic acid functional groups at the 6th and 2nd, 3rd positions of the pyridine ring, respectively
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxypyridine-2,3-dicarboxylic acid can be achieved through several methods. One common approach involves the reaction of 6-methoxypyridine with carbon dioxide under high pressure and temperature in the presence of a suitable catalyst. Another method includes the oxidation of 6-methoxypyridine-2,3-dimethanol using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. The starting material, 6-methoxypyridine, is subjected to controlled oxidation conditions to yield the desired dicarboxylic acid. The process parameters, such as temperature, pressure, and choice of oxidizing agent, are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions
6-Methoxypyridine-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of pyridine-2,3,6-tricarboxylic acid.
Reduction: Formation of 6-methoxypyridine-2,3-dimethanol.
Substitution: Formation of 6-substituted pyridine-2,3-dicarboxylic acid derivatives.
科学的研究の応用
6-Methoxypyridine-2,3-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and dyes.
作用機序
The mechanism of action of 6-Methoxypyridine-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The presence of carboxylic acid groups allows it to participate in hydrogen bonding and electrostatic interactions, influencing its biological activity.
類似化合物との比較
Similar Compounds
- 6-Methylpyridine-2,3-dicarboxylic acid
- 2,3-Pyridinedicarboxylic acid
- 3,5-Pyridinedicarboxylic acid
- 2,6-Pyridinedicarboxylic acid
Uniqueness
6-Methoxypyridine-2,3-dicarboxylic acid is unique due to the presence of the methoxy group at the 6th position, which imparts distinct chemical and physical properties. This functional group enhances its solubility and reactivity compared to other pyridine dicarboxylic acids. Additionally, the methoxy group can participate in various chemical transformations, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C8H7NO5 |
|---|---|
分子量 |
197.14 g/mol |
IUPAC名 |
6-methoxypyridine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C8H7NO5/c1-14-5-3-2-4(7(10)11)6(9-5)8(12)13/h2-3H,1H3,(H,10,11)(H,12,13) |
InChIキー |
SFOWBJMUOXCSJZ-UHFFFAOYSA-N |
正規SMILES |
COC1=NC(=C(C=C1)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


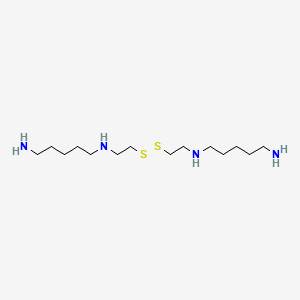
![2-({2-[(3-Chloro-4-isopropoxy-5-methoxybenzyl)amino]ethyl}amino)ethanol](/img/structure/B13354607.png)

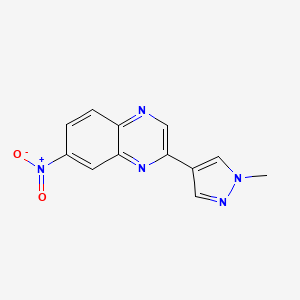
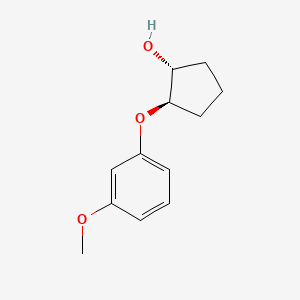
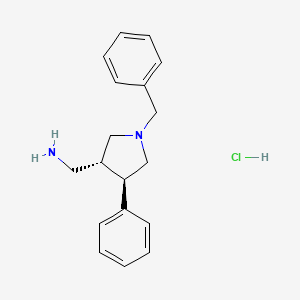
![6'-Amino-5-chloro-3'-methyl-1,2,2',7'-tetrahydro-2-oxospiro(indole-3,4'-pyrazolo[3,4-b]pyridine)-5'-carbonitrile](/img/structure/B13354643.png)
![S-[(2-Nitrophenyl)methyl]-L-cysteine](/img/structure/B13354644.png)
![N-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-(methylthio)nicotinamide](/img/structure/B13354646.png)
![4-hydroxy-5-methoxy-N-[1-(3-methylbutyl)-1H-indol-5-yl]pyridine-2-carboxamide](/img/structure/B13354654.png)
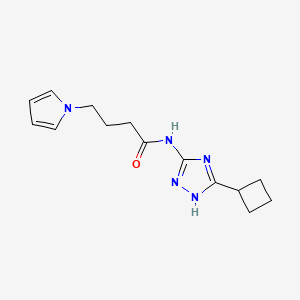
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[({5-[(2-phenoxyethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)sulfanyl]pyridazine](/img/structure/B13354661.png)
